molecular formula C21H17Cl2N3O3 B4232806 1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine

1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B4232806
M. Wt: 430.3 g/mol
InChI Key: GBNHNYOEYQYNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized by John W. Huffman in 1999 as part of a series of compounds designed to study the structure-activity relationship of cannabinoids. Since then, JWH-250 has been used in various studies to investigate its pharmacological properties and potential therapeutic applications.

Mechanism of Action

JWH-250 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are mainly expressed in the central nervous system and immune system, respectively. Activation of these receptors by JWH-250 leads to various downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and immune function. The exact mechanism of action of JWH-250 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, JWH-250 has been shown to induce analgesia, sedation, and hypothermia in animal models. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. In the immune system, JWH-250 has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

JWH-250 has several advantages and limitations for lab experiments. One advantage is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for specific targeting of these receptors in various systems. Another advantage is its stability and solubility in various solvents, which allows for easy preparation and administration in experiments. However, one limitation is its potential toxicity and side effects, which require careful dosing and monitoring in experiments. Another limitation is its potential for abuse and regulatory restrictions, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on JWH-250. One direction is to further investigate its mechanism of action and downstream signaling pathways in different systems. Another direction is to explore its potential as a therapeutic agent for various diseases such as pain, inflammation, and cancer. Additionally, future research could focus on developing more selective and safer synthetic cannabinoids based on the structure-activity relationship of JWH-250.

Scientific Research Applications

JWH-250 has been widely used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. JWH-250 has been used in studies to investigate its potential as an analgesic, anti-inflammatory, and anti-tumor agent.

properties

IUPAC Name

(5-chloronaphthalen-1-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c22-18-6-2-3-15-16(18)4-1-5-17(15)21(27)25-11-9-24(10-12-25)20-8-7-14(26(28)29)13-19(20)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNHNYOEYQYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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